molecular formula C16H26N4O3 B2448777 N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1234949-09-7

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2448777
CAS No.: 1234949-09-7
M. Wt: 322.409
InChI Key: BCTNKTHCUIAZIO-UHFFFAOYSA-N
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Description

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.409. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-11-9-13(19-23-11)14(21)17-10-12-5-7-20(8-6-12)15(22)18-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTNKTHCUIAZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C14_{14}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 288.34 g/mol

The structure includes a piperidine ring, an isoxazole moiety, and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound has significant antimicrobial properties. The following table summarizes the observed activity against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines (e.g., lung MCR-5 and skin BJ fibroblast cells) indicated low toxicity levels, with an IC50_{50} greater than 100 µM, suggesting a favorable selectivity profile for microbial targets over mammalian cells .

Case Studies

Several case studies have been documented regarding the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative of this compound was tested in animal models for its ability to reduce tumor growth in xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to controls.
  • Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, a related isoxazole derivative demonstrated improved outcomes when combined with standard antibiotic therapy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.